2-Bromo-4-ethylbenzaldehyde
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Overview
Description
2-Bromo-4-ethylbenzaldehyde is an organic compound with the molecular formula C9H9BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and an ethyl group at the fourth position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s known that benzaldehyde derivatives can interact with various biological targets, often acting as intermediates in organic synthesis .
Mode of Action
Benzaldehyde derivatives are known to participate in various chemical reactions such as nucleophilic substitution and oxidation . They can also be involved in reactions like Carbonylative Stille couplings, Knoevenagel condensation, and intramolecular amination .
Biochemical Pathways
Benzaldehyde derivatives are known to be involved in various biochemical pathways, often acting as intermediates in the synthesis of more complex molecules .
Pharmacokinetics
It’s known that the compound is a light-yellow to yellow liquid at room temperature . It’s recommended to be stored in a refrigerator, indicating that it may be sensitive to higher temperatures .
Result of Action
As a benzaldehyde derivative, it may participate in various chemical reactions leading to the synthesis of more complex molecules .
Biochemical Analysis
Biochemical Properties
It is known that brominated compounds like 2-Bromo-4-ethylbenzaldehyde can participate in various biochemical reactions
Cellular Effects
Brominated compounds can have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Brominated compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Dosage Effects in Animal Models
It is known that the toxicity of brominated compounds can vary with dosage .
Metabolic Pathways
Brominated compounds can be involved in various metabolic pathways .
Transport and Distribution
Brominated compounds can interact with various transporters and binding proteins .
Subcellular Localization
Brominated compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethylbenzaldehyde typically involves the bromination of 4-ethylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar bromination techniques. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as the Suzuki coupling reaction, where it is replaced by a different substituent using palladium catalysts.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Palladium catalysts in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: 2-Bromo-4-ethylbenzoic acid.
Reduction: 2-Bromo-4-ethylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-ethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 2-Bromo-4-methylbenzaldehyde
- 2-Bromo-4-chlorobenzaldehyde
- 2-Bromo-4-fluorobenzaldehyde
Comparison: 2-Bromo-4-ethylbenzaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it undergoes. Compared to its methyl, chloro, and fluoro analogs, the ethyl group provides different steric and electronic effects, making it suitable for specific applications in organic synthesis and research.
Properties
IUPAC Name |
2-bromo-4-ethylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXROIANNXWGTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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